3-(Perfluorophenyl)azetidine Hydrochloride
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Overview
Description
3-(Perfluorophenyl)azetidine Hydrochloride is a fluorinated azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in various chemical applications. The perfluorophenyl group enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorophenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines but requires precise control of reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Perfluorophenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions:
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Catalysts: Transition metal catalysts, such as palladium or nickel, are often employed in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted azetidines, while ring-opening reactions can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
3-(Perfluorophenyl)azetidine Hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Perfluorophenyl)azetidine Hydrochloride involves its interaction with molecular targets through its reactive azetidine ring and perfluorophenyl group. The ring strain in the azetidine moiety facilitates its participation in various chemical reactions, while the perfluorophenyl group enhances its stability and reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 3-(4-Fluorophenyl)azetidine Hydrochloride
- 3-(3,4-Difluorophenoxy)azetidine Hydrochloride
- 3-(2-(Trifluoromethyl)phenyl)azetidine Hydrochloride
- 3-(4-Methoxyphenoxy)azetidine Hydrochloride
Comparison: Compared to other azetidine derivatives, 3-(Perfluorophenyl)azetidine Hydrochloride stands out due to its enhanced stability and reactivity conferred by the perfluorophenyl group. This makes it particularly valuable in applications requiring high chemical stability and reactivity, such as in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C9H7ClF5N |
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Molecular Weight |
259.60 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H6F5N.ClH/c10-5-4(3-1-15-2-3)6(11)8(13)9(14)7(5)12;/h3,15H,1-2H2;1H |
InChI Key |
SWMAKGCXIKUADU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C(=C(C(=C2F)F)F)F)F.Cl |
Origin of Product |
United States |
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